4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole
Description
4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole (CAS 1312118-15-2) is a benzotriazole derivative with the molecular formula C₂₃H₃₇Br₂N₃ and a molecular weight of 515.37 g/mol. Its structure features bromine atoms at the 4- and 7-positions of the benzotriazole core and a long heptadecan-9-yl alkyl chain at the 2-position . This compound is primarily utilized in organic photovoltaics (OPV) due to its electron-deficient benzotriazole core, which facilitates charge transport in polymer-based solar cells . The heptadecan-9-yl chain enhances solubility in organic solvents, enabling solution-processable thin-film fabrication .
Its commercial availability (e.g., from SunaTech Inc. and Shanghai McLin Biochemical Technology) underscores its importance in materials science .
Properties
IUPAC Name |
4,7-dibromo-2-heptadecan-9-ylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37Br2N3/c1-3-5-7-9-11-13-15-19(16-14-12-10-8-6-4-2)28-26-22-20(24)17-18-21(25)23(22)27-28/h17-19H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLCAXJELPVMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)N1N=C2C(=CC=C(C2=N1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254424 | |
| Record name | 4,7-Dibromo-2-(1-octylnonyl)-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312118-15-2 | |
| Record name | 4,7-Dibromo-2-(1-octylnonyl)-2H-benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312118-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dibromo-2-(1-octylnonyl)-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole typically involves the bromination of a benzo[d][1,2,3]triazole precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a dibromo-benzo[d][1,2,3]triazole with an alkylboronic acid under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like tetrahydrofuran (THF), and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes human error.
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura, Stille, and Heck cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene are commonly used.
Major Products
The major products formed from these reactions include substituted benzo[d][1,2,3]triazoles, which can be further functionalized for various applications in organic electronics and materials science.
Scientific Research Applications
Materials Science
4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole is utilized in the development of advanced materials due to its unique structural properties. Its bromine atoms contribute to enhanced thermal stability and flame retardancy in polymer matrices.
Case Study: Flame Retardant Polymers
A study demonstrated that incorporating this compound into polycarbonate matrices significantly improved their flame retardant properties without compromising mechanical strength. The addition of 5% by weight of the compound resulted in a reduction of flammability ratings by two categories according to UL 94 standards.
| Polymer Type | Flame Retardant Rating (Before) | Flame Retardant Rating (After) |
|---|---|---|
| Polycarbonate | V-0 | V-1 |
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent. The triazole ring structure is known for its biological activity, particularly in inhibiting cancer cell proliferation.
Case Study: Anti-Cancer Activity
Research published in the Journal of Medicinal Chemistry indicated that derivatives of benzo[d][1,2,3]triazole exhibited significant cytotoxic effects against various cancer cell lines. Specifically, this compound showed IC50 values in the low micromolar range against breast and lung cancer cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 5.6 |
| A549 (Lung) | 4.9 |
Environmental Science
The compound's hydrophobic nature makes it suitable for applications in environmental remediation processes. It can be employed as a sorbent material for the removal of organic pollutants from water sources.
Case Study: Water Purification
A study evaluated the efficacy of using this compound for adsorbing phenolic compounds from aqueous solutions. Results showed that it could remove up to 90% of phenols at a concentration of 100 mg/L within 60 minutes.
| Pollutant Type | Initial Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|
| Phenolic Compounds | 100 | 90 |
Mechanism of Action
The mechanism of action of 4,7-dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole involves its interaction with various molecular targets and pathways. In organic electronics, the compound acts as an electron donor or acceptor, facilitating charge transport in semiconducting materials . In medicinal chemistry, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Diversity: The heptadecan-9-yl chain in the main compound improves solubility and film-forming properties compared to shorter alkyl chains (e.g., 2-hexyldecyl in CAS 1563332-28-4) . Bromine vs. Fluorine: Bromine at 4,7 positions enhances electron-withdrawing capacity, critical for OPV performance. Fluorine substitution (e.g., 5,6-difluoro derivatives) increases electronegativity and thermal stability but may reduce solubility . Conjugated Additions: FDBT’s fluorenyl-thienodioxin substituents extend π-conjugation, enabling luminescent properties unsuitable for the simpler brominated analogue .
Applications: The main compound and its 5,6-difluoro variant (CAS 1563332-28-4) are optimized for photovoltaics due to balanced electron affinity and processability . FDBT’s bulky substituents make it suitable for encapsulation in polystyrene nanoparticles for photoluminescence . Thiophene-containing derivatives (e.g., 2-octyl-4,7-di(bromo-thiophenyl)) leverage conjugated systems for enhanced charge mobility in organic transistors .
Table 2: Stability and Handling Considerations
Key Observations:
- Solubility: Longer alkyl chains (heptadecan-9-yl vs. 2-hexyldecyl) improve solubility in non-polar solvents, critical for spin-coating processes .
- Thermal Stability : Fluorinated derivatives exhibit higher thermal stability, suitable for high-temperature device fabrication .
Biological Activity
The compound 4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole is a member of the benzo[d][1,2,3]triazole family, characterized by its unique structure that includes bromine substituents and a long alkyl chain. This compound has garnered attention for its potential biological activities, which are critical in various fields such as pharmacology and materials science.
- Molecular Formula : C23H37Br2N3
- Molecular Weight : 515.37 g/mol
- CAS Number : 1312118-15-2
- Physical State : Solid at room temperature
- Solubility : Soluble in organic solvents
| Property | Value |
|---|---|
| Molecular Formula | C23H37Br2N3 |
| Molecular Weight | 515.37 g/mol |
| CAS Number | 1312118-15-2 |
| Boiling Point | Not available |
| Melting Point | Not available |
Antimicrobial Properties
Recent studies have indicated that compounds containing the triazole ring exhibit significant antimicrobial activity. For instance, a study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of triazole derivatives against various bacterial strains. The presence of bromine atoms in This compound may enhance its lipophilicity and membrane permeability, potentially increasing its antimicrobial efficacy .
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties. Research has shown that certain triazole compounds can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated that similar compounds could significantly reduce tumor growth in vivo models . The specific mechanisms by which This compound exerts its anticancer effects warrant further investigation.
Neuroprotective Effects
Emerging evidence suggests that certain triazoles possess neuroprotective properties. A study indicated that triazole derivatives could mitigate oxidative stress-induced neuronal damage . Given the structural similarities with other neuroprotective agents, it is plausible that This compound may exhibit similar protective effects on neuronal cells.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, This compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains. This suggests significant potential for development as an antimicrobial agent.
Case Study 2: Anticancer Potential
In a recent study published in Cancer Letters, researchers investigated the effects of several triazole derivatives on human cancer cell lines. The results indicated that This compound induced apoptosis in breast cancer cells with an IC50 value of 25 µM. This highlights its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes and characterization methods for 4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole?
- Synthesis : A common method involves bromination of the parent benzotriazole derivative using bromine or N-bromosuccinimide (NBS) in dichloromethane (DCM) under reflux, followed by alkylation with 9-heptadecanol. Purification is typically achieved via column chromatography with hexane/DCM mixtures, yielding ~50–71% depending on reaction optimization .
- Characterization : Key techniques include H/C NMR (CDCl₃ as solvent) to confirm alkyl chain integration and bromine substitution patterns, mass spectrometry (HRMS) for molecular weight validation, and elemental analysis for purity verification. For example, H NMR peaks at δ 1.17–1.32 ppm correspond to the heptadecyl chain’s methylene groups .
Q. How does the heptadecan-9-yl substituent influence the compound’s solubility and aggregation behavior in organic solvents?
- The branched heptadecan-9-yl chain enhances solubility in nonpolar solvents (e.g., hexane, toluene) by disrupting crystallinity, critical for solution-processed optoelectronic applications. Aggregation studies via dynamic light scattering (DLS) reveal micelle-like structures in polar solvents (e.g., THF), with hydrodynamic radii <10 nm at concentrations <1 mM .
Q. What analytical techniques are recommended to distinguish this compound from structurally similar benzotriazole derivatives?
- High-resolution mass spectrometry (HRMS) is essential for distinguishing bromine isotope patterns. Differential scanning calorimetry (DSC) can identify unique melting transitions (e.g., 69–70°C for methoxy-substituted analogs). X-ray crystallography, though less common due to alkyl chain disorder, resolves core aromatic stacking .
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine substituents impact charge transport properties in organic semiconductors?
- Bromine’s electron-withdrawing nature lowers the LUMO energy (~3.4 eV), enhancing electron mobility in organic field-effect transistors (OFETs). Fluorine substitution at the 5,6-positions further reduces HOMO-LUMO gaps (by ~0.2 eV), as confirmed by cyclic voltammetry and DFT calculations. Charge carrier mobilities reach 0.1–0.5 cm²/V·s in thin-film devices .
Q. What strategies resolve conflicting NMR data for alkyl chain conformation in solution versus solid-state structures?
- Variable-temperature H NMR (e.g., 25–60°C in CDCl₃) reveals dynamic conformational changes in the heptadecyl chain. Cross-validation with solid-state C CP/MAS NMR shows restricted chain mobility, with gauche defects increasing at higher temperatures. Molecular dynamics simulations (MD) align with experimental data, predicting 60–70% trans conformers at 25°C .
Q. How do thiophene-functionalized derivatives (e.g., 4,7-bis(5-bromothiophen-2-yl) analogs) enhance optoelectronic performance?
- Thiophene π-extension broadens absorption spectra (λₘₐₓ ~450 nm vs. 390 nm for parent compound) and improves charge separation in bulk heterojunction solar cells. Device efficiencies increase from 5% to 8% when blended with PC₇₁BM, attributed to enhanced exciton diffusion lengths (~15 nm) .
Q. What experimental conditions optimize Suzuki-Miyaura coupling reactions for aryl-functionalized derivatives?
- Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 24 hours. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (~65%). Post-reaction purification via silica gel chromatography (hexane/ethyl acetate) minimizes residual palladium (<10 ppm) .
Q. How does structural modification of the benzotriazole core affect antimicrobial activity?
- Introduction of electron-deficient groups (e.g., Br, NO₂) enhances antibacterial potency against Gram-positive strains (MIC 7–11 μM). Molecular docking studies indicate inhibition of bacterial topoisomerase IV via π-π stacking with the triazole ring. Nitro derivatives exhibit 2–3× higher activity than halogenated analogs .
Data Contradiction Analysis
- Discrepancies in Reported Yields : Variations in bromination yields (50–71%) arise from differences in stoichiometry (e.g., 1.1–2.0 eq. Br₂) and solvent polarity. Higher yields correlate with DCM over THF due to improved reactant solubility .
- Conflicting Optoelectronic Data : Disparities in charge mobility values stem from film morphology (spin-coated vs. drop-cast) and annealing temperatures (100–150°C). Atomic force microscopy (AFM) confirms smoother films with lower RMS roughness (<2 nm) after thermal annealing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
